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Midazolam-d6 (1.0 mg/mL in Acetonitrile)

Cat. No.: B1147604
CAS No.: 1246819-79-3
M. Wt: 331.8
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Description

Fundamental Principles of Isotopic Labeling in Analytical Chemistry

Isotopic labeling is a technique used to trace the path of an atom or a molecule through a chemical reaction or a biological system. wikipedia.orgnumberanalytics.com The process involves incorporating an isotope, which is an atom with a different number of neutrons but the same number of protons, into a compound of interest. wikipedia.orgnumberanalytics.com These isotopes can be either stable (non-radioactive), such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive (radionuclides). wikipedia.orgfiveable.me

The fundamental principle lies in the fact that the labeled molecule behaves almost identically to its unlabeled counterpart in chemical and biological processes. acanthusresearch.comcreative-proteomics.com However, its unique nuclear properties or mass difference allow it to be detected and quantified. wikipedia.orgcreative-proteomics.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect these differences, enabling researchers to track the labeled compound and obtain precise measurements. wikipedia.orgfiveable.me

Rationale for Utilizing Stable Isotopically Labeled Analogs

The use of stable isotopically labeled (SIL) compounds, such as Midazolam-d6, as internal standards is considered a gold standard in quantitative analysis, especially when coupled with liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov The rationale for their extensive use is based on several key advantages:

Correction for Matrix Effects: Biological samples like blood or plasma are complex matrices containing numerous substances that can interfere with the analyte's signal, a phenomenon known as the matrix effect. clearsynth.commusechem.com Because the SIL internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction and quantification. musechem.comcrimsonpublishers.com

Improved Accuracy and Precision: By co-eluting with the analyte, the SIL standard compensates for variations during sample preparation, such as extraction losses, and for fluctuations in instrument response. acanthusresearch.comtexilajournal.com This leads to significantly improved accuracy and precision in the final measurement. crimsonpublishers.comtexilajournal.com

Enhanced Method Robustness: The use of SIL internal standards contributes to the development of robust and reliable analytical methods, which is crucial for method validation according to international guidelines. clearsynth.comtexilajournal.com

While highly effective, it's noted that deuterium-labeled compounds can sometimes exhibit slightly different retention times or recoveries compared to the non-labeled analyte. scispace.comnih.gov However, for many applications, their ability to compensate for ion suppression or enhancement in the mass spectrometer makes them the preferred choice. texilajournal.com

Significance of Deuterated Midazolam in Research Contexts

Midazolam is a short-acting benzodiazepine (B76468) used in clinical settings for anesthesia and sedation. drugbank.comwikipedia.orgnih.gov It is extensively metabolized in the body, primarily by the cytochrome P450 3A (CYP3A) enzymes. drugbank.comnih.gov Due to this characteristic, Midazolam is widely used as a probe drug to study the activity of these enzymes, a process known as CYP3A phenotyping. nih.govresearchgate.net

In this context, Midazolam-d6 serves as an ideal internal standard for the accurate quantification of Midazolam and its metabolites in various biological matrices. Its use is critical in several research areas:

Pharmacokinetic Studies: Researchers use Midazolam-d6 to achieve precise and reproducible quantification of Midazolam in plasma, serum, and oral fluid to study its absorption, distribution, metabolism, and excretion. nih.govresearchgate.netnih.govnih.gov This is essential for understanding drug-drug interactions and interindividual variability in drug response. nih.gov

Forensic Toxicology: In forensic investigations, such as drug-facilitated sexual assault (DFSA) cases, highly sensitive methods are required to detect trace amounts of drugs like Midazolam in samples such as hair. nih.gov The use of Midazolam-d6 in ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods enables the necessary low limits of quantification and enhances the probative value of the analysis. nih.govresearchgate.net

Clinical Analysis: Accurate measurement of Midazolam and its metabolites is important in therapeutic drug monitoring, especially in intensive care patients. nih.gov Methods using Midazolam-d6 as an internal standard provide the reliability needed for clinical decision-making. nih.gov

The chemical properties of Midazolam and its deuterated analog, Midazolam-d6, are summarized below. The incorporation of six deuterium atoms results in a higher molecular weight for Midazolam-d6, which is the basis for its differentiation in mass spectrometric analysis.

Table 1: Chemical Properties of Midazolam and Midazolam-d6

PropertyMidazolamMidazolam-d6
Chemical FormulaC₁₈H₁₃ClFN₃ chemeo.comC₁₈D₆H₇ClFN₃ lgcstandards.com
Molecular Weight325.77 g/mol wikipedia.org331.80 g/mol lgcstandards.com
CAS Number59467-70-8 chemeo.com1246819-79-3 lgcstandards.com
AppearanceData not availableNeat lgcstandards.com
Synonym8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] clearsynth.comscispace.combenzodiazepine chemeo.com8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a] clearsynth.comscispace.combenzodiazepine lgcstandards.com

Properties

CAS No.

1246819-79-3

Molecular Formula

C₁₈H₇D₆ClFN₃

Molecular Weight

331.8

Synonyms

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-d6; 

Origin of Product

United States

Midazolam D6: Properties and Research Utility

Designation and Composition as a Stock Solution (1.0 mg/mL in Acetonitrile)

The chemical name for Midazolam-d6 is 8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a] texilajournal.comclearsynth.combenzodiazepine (B76468). lgcstandards.com The "-d6" designation indicates the replacement of six hydrogen atoms with deuterium (B1214612) atoms, a modification that is key to its analytical utility.

For laboratory use, Midazolam-d6 is often provided as a stock solution with a precise concentration of 1.0 mg/mL in acetonitrile (B52724). lgcstandards.com Acetonitrile is a common solvent in analytical laboratories due to its compatibility with various analytical techniques, most notably high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). This standardized solution provides researchers with a convenient and accurate starting material for their experiments.

Chemical and Physical Properties of Midazolam-d6
PropertyValue
CAS Number1246819-79-3 lgcstandards.comlgcstandards.com
Molecular FormulaC18D6H7ClFN3 lgcstandards.comlgcstandards.com
Molecular Weight331.80 lgcstandards.comlgcstandards.com
Accurate Mass331.1159 lgcstandards.comlgcstandards.com
Isotope LabelDeuterium lgcstandards.comlgcstandards.com

Role as a Standard Reference Material

Midazolam-d6 serves as a crucial reference material, most often employed as an internal standard in quantitative analytical methods. texilajournal.comclearsynth.com The use of stable isotope-labeled molecules, such as deuterated compounds, is widely regarded as the ideal approach for internal standards in mass spectrometry. researchgate.net

The advantages of using Midazolam-d6 as an internal standard are multifaceted:

Correction for Analytical Variability: It helps to correct for potential variations that can occur during sample preparation and analysis. texilajournal.comscispace.com

Compensation for Matrix Effects: In complex biological samples, other molecules can interfere with the measurement of the target compound. clearsynth.com Deuterated internal standards help to compensate for these "matrix effects," ensuring more accurate results. clearsynth.com

Enhanced Precision and Accuracy: By accounting for procedural inconsistencies, the use of a deuterated internal standard leads to more precise and accurate quantification of the target analyte. texilajournal.comclearsynth.com

Similar Chemical and Physical Behavior: Stable isotopically labeled internal standards have chemical and physical properties that are very similar to the compound being analyzed. researchgate.net This means they behave almost identically during sample extraction and chromatography.

Application as a Probe Substrate in Drug Metabolism Research

Midazolam is recognized by regulatory bodies like the Food and Drug Administration (FDA) as a clinical index substrate for studying drug-drug interactions involving the cytochrome P450 3A (CYP3A) enzymes. nih.gov The CYP3A4 enzyme, in particular, is responsible for metabolizing a significant percentage of commercially available drugs. nih.gov

In drug metabolism studies, midazolam is used as a probe to assess the activity of CYP3A4. nih.govmdpi.com The primary metabolic pathway for midazolam is hydroxylation to 1'-hydroxy midazolam, a reaction catalyzed by CYP3A4. nih.gov By measuring the rate of formation of this metabolite, researchers can determine if other co-administered drugs inhibit or induce the activity of CYP3A4.

In these research settings, Midazolam-d6 is indispensable as an internal standard for the precise quantification of unlabeled midazolam and its metabolites in biological samples, such as blood or plasma. This allows for a reliable assessment of potential drug-drug interactions.

Advanced Analytical Methodologies Employing Midazolam D6 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the gold standard for the bioanalysis of drugs like midazolam due to its high sensitivity, selectivity, and specificity. The development of a reliable LC-MS/MS method hinges on two critical components: effective sample preparation to isolate the analytes from complex biological matrices and optimized chromatographic conditions to ensure their separation and detection. Midazolam-d6 is integral to this process, being added to samples at a known concentration early in the workflow to normalize the quantification of midazolam and its metabolites. nih.govresearchgate.net

The primary goal of sample preparation is to remove endogenous interferences such as proteins and phospholipids (B1166683) from biological samples like plasma or microsomal incubates, which can suppress the ionization of the target analytes and contaminate the analytical system. Several techniques are employed, with the choice depending on factors like the required sensitivity, sample throughput, and the complexity of the matrix.

Liquid-liquid extraction is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. In the analysis of midazolam, plasma samples, spiked with Midazolam-d6 as the internal standard, are extracted with an organic solvent. nih.govnih.gov This method is effective at removing non-lipid interferences and can yield a clean extract. researchgate.net

Table 1: Examples of LLE Parameters for Midazolam Analysis

Biological Matrix Sample Volume Extraction Solvent Internal Standard Average Recovery Reference
Human Plasma 1 mL Hexane/Dichloromethane (73:27, v/v) Midazolam-d6 90.6% nih.gov
Human Plasma 600 µL Ethyl Acetate Lorazepam N/A nih.govelsevierpure.com
Human Plasma 0.5 mL Diethyl Ether Diazepam-d5 >65% nih.gov
Human Plasma N/A Toluene/Isoamylic Alcohol (100:1, v/v) Clobazam ~100% researchgate.net

Solid-phase extraction is a highly efficient and selective sample preparation method that has become widely adopted, especially in high-throughput clinical settings. nih.gov This technique involves passing the liquid sample through a cartridge or a 96-well plate containing a solid sorbent that retains the analyte, the interferences, or both. For midazolam analysis, reversed-phase sorbents like C18 or polymeric materials such as the Waters Oasis HLB are commonly used. nih.govnih.gov

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte and the internal standard, Midazolam-d6. nih.gov SPE is particularly advantageous when dealing with small plasma volumes, as is often the case in pediatric studies, and can produce very clean extracts, reducing matrix effects and improving signal-to-noise ratios compared to simpler methods like protein precipitation. nih.govamericanlaboratory.com Some methods employ µ-elution SPE plates, which allow for the use of small elution volumes, thereby concentrating the sample and enhancing sensitivity. nih.gov

Table 2: Examples of SPE Parameters for Midazolam Analysis

Biological Matrix Sample Volume SPE Sorbent/Plate Elution Solvent Internal Standard Reference
Pediatric Plasma 50 µL Waters Oasis HLB µ-Elution Plate N/A 2H4-midazolam nih.gov
Human Plasma N/A 85-µm Polyacrylate Fiber (SPME) N/A Pinazepam researchgate.netnih.gov

Protein precipitation (PPT) is the simplest and fastest method for sample preparation, making it highly suitable for high-throughput screening, especially in early drug discovery studies. chromatographyonline.comnih.gov The technique involves adding a water-miscible organic solvent, most commonly acetonitrile (B52724), to the biological sample (e.g., plasma) containing Midazolam-d6. chromatographyonline.comunlp.edu.arresearchgate.net This process denatures and precipitates the proteins.

Following the addition of the solvent and vortex mixing, the sample is centrifuged at high speed to pellet the precipitated proteins. chromatographyonline.comnih.gov The resulting supernatant, containing the analyte and internal standard, is then collected for LC-MS/MS analysis. chromatographyonline.comnih.gov While fast and economical, PPT is less clean than LLE or SPE and may result in higher background noise and more significant matrix effects, which can be a limitation for assays requiring very low limits of quantification. nih.govyoutube.com

Table 3: Examples of Protein Precipitation Protocols for Midazolam Analysis

Biological Matrix Sample Volume Precipitating Solvent Sample-to-Solvent Ratio Internal Standard Reference
Rat Plasma N/A Acetonitrile N/A Carbamazepine unlp.edu.arresearchgate.net
Human Plasma/Serum 25 µL Acetonitrile (0.1% Formic Acid) 1:2 Unspecified chromatographyonline.com
Human Plasma/Serum 100 µL Acetonitrile N/A Isotope-labeled IS nih.govrug.nl

Supported liquid extraction offers a simplified and automated alternative to traditional LLE, combining its benefits with the convenience of an SPE-like workflow. This technique utilizes a 96-well plate packed with a highly purified and inert diatomaceous earth material. researchgate.netnih.gov

In a typical SLE procedure for midazolam analysis, plasma samples containing a deuterated internal standard are diluted and loaded onto the SLE plate. nih.gov The aqueous sample spreads over the high surface area of the support material. A water-immiscible organic solvent, such as ethyl acetate, is then passed through the plate. researchgate.netnih.gov The extraction occurs as the organic solvent flows over the thin film of the aqueous sample, partitioning the analytes into the organic phase, which is then collected for analysis. This method avoids the formation of emulsions, which can be a problem in LLE, and is easily automated for high-throughput applications. researchgate.net Recoveries for midazolam using SLE are generally high, often exceeding 90%. researchgate.netnih.gov

Table 4: Example of SLE Parameters for Midazolam Analysis

Biological Matrix Sample Volume Extraction Solvent Internal Standard Average Recovery Reference

Following sample preparation, the extract is injected into an LC system for the separation of midazolam, its metabolites, and the Midazolam-d6 internal standard. The goal of chromatographic optimization is to achieve a symmetrical peak shape, good resolution between analytes, and a short analysis time to maximize throughput.

Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is the standard approach. Separation is typically performed on C8 or C18 analytical columns. springermedizin.denih.govunlp.edu.armedpace.com The mobile phase usually consists of an aqueous component and an organic component, most often acetonitrile or methanol. nih.govchromatographyonline.com Additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly included in the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer. chromatographyonline.comsielc.com

Gradient elution, where the composition of the mobile phase is changed over the course of the run, is frequently used to effectively separate the analytes and elute any remaining matrix components, resulting in a robust and rapid method with total run times often as short as a few minutes. nih.govnih.govmedpace.com

Table 5: Examples of Chromatographic Conditions for Midazolam Analysis

Column Type Column Dimensions Mobile Phase Flow Rate Run Time Reference
Kinetex C18 N/A A: Water (0.1% Acetic Acid), B: Acetonitrile (0.1% Acetic Acid) 0.30 mL/min 5 min nih.gov
Luna C18(2) 100 x 2.1 mm Gradient Elution N/A N/A nih.govresearchgate.net
Atlantis C18 50 mm × 2.1 mm, 5-µm A: 10 mM Ammonium Formate, 0.1% Formic Acid, B: Acetonitrile (0.1% Formic Acid) 0.3 mL/min ~3 min chromatographyonline.com
Zorbax SB-C18 150 × 2.1 mm, 5 μm Acetonitrile-0.1 % Formic Acid 0.4 mL/min N/A unlp.edu.arresearchgate.net
Symmetry Shield RP18 N/A Methanol/Acidic Buffer N/A 3 min nih.gov
Zorbax Eclipse XDB-C8 150 mm x 4.6mm, 5 µm Methanol and 10mM Aqueous Ammonium Acetate (60:40, v/v) N/A N/A nih.govelsevierpure.com

Mass Spectrometric Detection Parameter Optimization

The high selectivity and sensitivity of tandem mass spectrometry are leveraged through the careful optimization of detection parameters. This ensures that Midazolam and its deuterated analog are detected with the highest possible signal-to-noise ratio.

For the analysis of Midazolam, a compound containing basic nitrogen atoms, Electrospray Ionization (ESI) in the positive ion mode is the universally preferred method. researchgate.net ESI is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]+, which are ideal for quantitative analysis. This mode provides excellent ionization efficiency for Midazolam and its deuterated analog, leading to strong signals and low detection limits.

Multiple Reaction Monitoring (MRM) is the key to the high specificity of tandem mass spectrometry. In this technique, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from other compounds in the matrix.

For the quantification of Midazolam using Midazolam-d6 as an internal standard, specific MRM transitions are monitored for each compound. The deuterated internal standard will have a higher mass for its precursor ion due to the presence of deuterium (B1214612) atoms, but it will often produce a product ion with a similar fragmentation pattern to the unlabeled analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Midazolam326.2291.3
Midazolam-d4330.2295.3
Midazolam-d6 332.2 297.3

Note: The MRM transition for Midazolam-d6 is inferred from the common fragmentation pattern of Midazolam and its deuterated analogs. Specific transitions should be empirically determined and optimized.

The selection of these transitions is based on obtaining the most intense and stable signal for both the analyte and the internal standard.

To ensure the accuracy and reliability of the quantitative data, the mass spectrometer must be properly tuned and calibrated.

Instrument Tuning: The tuning process involves optimizing various instrumental parameters to maximize the ion signal for the specific analytes of interest. This is typically performed by infusing a standard solution of Midazolam and Midazolam-d6 into the mass spectrometer and adjusting parameters such as:

Declustering Potential (DP): Helps to prevent the formation of clusters and adducts.

Collision Energy (CE): Controls the fragmentation of the precursor ion in the collision cell.

Curtain Gas, Nebulizer Gas, and Heater Gas: These gas flows are optimized to ensure efficient desolvation and ionization of the analytes.

Ion Spray Voltage: The voltage applied to the ESI needle is optimized for stable and efficient ion formation. nih.gov

Calibration: A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of Midazolam and a constant concentration of the Midazolam-d6 internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. This curve is then used to determine the concentration of Midazolam in unknown samples. The use of a deuterated internal standard like Midazolam-d6 is critical in this process as it corrects for any variability in the analytical procedure, leading to highly accurate and precise results. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

The use of Midazolam-d6 as an internal standard is pivotal for the development of robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of midazolam. The stable isotope-labeled (SIL) standard ensures that variability introduced during sample preparation and injection is accurately compensated for, leading to high-quality quantitative data.

Considerations for Derivatization in Deuterated Standard Selection

For many compounds, including benzodiazepines like midazolam, direct analysis by GC-MS can be challenging due to their polarity and thermal lability. nist.gov Chemical derivatization is a common strategy to enhance the volatility and thermal stability of such analytes, making them more amenable to GC analysis. researchgate.net The primary goal of derivatization in this context is to convert polar functional groups (like active hydrogens) into less polar, more stable moieties. researchgate.netresearchgate.net

When using a deuterated internal standard such as Midazolam-d6, the choice of derivatization agent is critical. The derivatization reaction must proceed similarly for both the analyte (midazolam) and the internal standard (Midazolam-d6) to ensure that their chromatographic and mass spectrometric behaviors are nearly identical, a core assumption for the SIL method. nih.gov Common derivatizing agents for compounds like benzodiazepines include silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) derivatives. nist.govnih.gov

A key consideration is minimizing "cross-contribution," where fragments from the analyte interfere with the ions being monitored for the internal standard, and vice-versa. nih.gov The derivatization process can significantly alter the fragmentation pattern of the molecule in the mass spectrometer. Therefore, the selection of the derivatizing agent and the deuterated standard must be coordinated to produce unique, high-mass ion pairs that are free from mutual interference, ensuring the accuracy of the quantitative analysis. nih.govoup.com

GC Column and Temperature Program Optimization

The separation of midazolam from endogenous matrix components is achieved through careful selection of the GC column and optimization of the oven temperature program.

GC Column: For benzodiazepine (B76468) analysis, capillary columns are standard. Columns with a non-polar or semi-polar stationary phase are often employed. Examples include those with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane phases. nist.govnih.gov Column dimensions are typically in the range of 12 to 30 meters in length, with an internal diameter of 0.20 to 0.32 mm and a film thickness of 0.25 µm. nist.govnih.govnih.gov

The following table summarizes various GC conditions reported for midazolam analysis, illustrating the range of parameters used in method development.

ParameterExample 1 nih.govExample 2 nist.govExample 3 nih.gov
Column Type Methyl silicone capillaryVF-5ms (5% Phenyl)Restek RTX-5
Column Dimensions 12 m x 0.2 mm I.D.30 m x 0.25 mm, 0.25 µm20 m x 0.25 mm, 0.25 µm
Carrier Gas HeliumHelium (1 mL/min)Helium (1.8 mL/min)
Inlet Temperature Not specified270°C300°C
Oven Program Three-step program from 120°C to 310°C60°C to 270°C at 10°C/min150°C (1.5 min hold), then ramp 10°C/min to 300°C (6 min hold)

Mass Spectrometric Parameters for Quantitative Analysis

The mass spectrometer serves as a highly selective and sensitive detector. For quantitative analysis, it is typically operated in either selected ion monitoring (SIM) mode or, if using a tandem MS system, multiple reaction monitoring (MRM) mode.

In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte and the internal standard, rather than scanning the entire mass range. This significantly enhances sensitivity. For midazolam, characteristic ions such as m/z 325 and 310 have been monitored. umich.edu For the internal standard, Midazolam-d6, a distinct set of ions would be chosen.

In MRM mode, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. This technique provides superior specificity compared to SIM. For instance, in LC-MS/MS analysis, the transition of m/z 326.2 → 291.3 is monitored for midazolam, while a transition like m/z 330.2 → 295.3 could be used for a deuterated standard like Midazolam-d4, reflecting the mass shift due to the deuterium labels. nih.gov A similar principle applies to GC-MS/MS, where the specific mass-to-charge ratios would depend on the fragmentation of the derivatized or underivatized molecule.

Standard electron ionization (EI) sources are typically operated at 70 eV. nist.gov The ion source temperature is also an important parameter to optimize, with temperatures around 230°C being common. nist.gov

Method Validation in Bioanalytical Research

Once a GC-MS method is developed, it must undergo rigorous validation to ensure its reliability for bioanalytical applications. The use of Midazolam-d6 is integral to achieving the required performance characteristics.

Evaluation of Linearity and Calibration Curve Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. Calibration curves are generated by analyzing a series of standards of known concentrations prepared in the same biological matrix as the unknown samples (e.g., plasma). The curve is constructed by plotting the ratio of the analyte peak area to the internal standard (Midazolam-d6) peak area against the analyte concentration.

A linear relationship is typically confirmed if the coefficient of determination (r²) is greater than 0.99. researchgate.netresearchgate.net The calibration range is established to cover the expected concentrations in study samples. The lowest point on the curve defines the lower limit of quantification (LLOQ), which is the smallest amount of analyte that can be measured with acceptable precision and accuracy.

The following table presents examples of linear ranges established for midazolam in various validated methods.

Analytical TechniqueLinear RangeMatrixCorrelation (r or r²)Reference
GC-MS0.25 - 100 ng/mLPlasmaLinear nih.gov
LC-MS/MS0.05 - 20 ng/mLPlasmar² > 0.998 hbku.edu.qa
LC-MS/MS0.1 - 100 ng/mLPlasmaAcceptable nih.gov
HPLC-UV50 - 2,000 ng/mLRat PlasmaLinear nih.gov
UHPLC-MS/MS5 - 1500 µg/L (ng/mL)Serum, Plasma, UrineLinear nih.gov

Assessment of Accuracy and Precision (Intra- and Inter-day)

Accuracy and precision are the cornerstones of method validation, demonstrating the closeness of measured values to the true value and the reproducibility of the measurements, respectively.

Precision is expressed as the percent coefficient of variation (%CV) and is assessed at multiple concentration levels. Intra-day precision (repeatability) is determined by analyzing replicate samples on the same day, while inter-day precision (intermediate precision) is determined by analyzing replicate samples on different days.

Accuracy is expressed as the percent bias or the percentage of the nominal concentration. It measures how close the mean experimental concentration is to the true concentration.

For bioanalytical methods, regulatory guidelines typically require precision to be within 15% CV and accuracy to be within ±15% of the nominal value, except at the LLOQ, where 20% is often acceptable.

The table below summarizes accuracy and precision data from validated bioanalytical methods for midazolam, underscoring the performance achievable with robust analytical techniques.

MethodParameterConcentration LevelsFindingReference
GC-MS Intra-day Precision (%CV)Not specified2.2% to 6.6% nih.gov
Intra-day Accuracy (%bias)Not specified-7.4% to -4.4% nih.gov
Inter-day Precision (%CV)Not specified5.0% to 7.2% nih.gov
Inter-day Accuracy (%bias)Not specified-7.2% to -5.1% nih.gov
LC-MS/MS Intra-day Precision (%CV)0.5, 2, 20, 200, 800 ng/mL2.09% to 14.8% nih.gov
Intra-day Accuracy (%)0.5, 2, 20, 200, 800 ng/mL86.0% to 115% nih.gov
Inter-day Precision (%CV)0.5, 2, 20, 200, 800 ng/mL2.47% to 16.7% nih.gov
Inter-day Accuracy (%)0.5, 2, 20, 200, 800 ng/mL91.4% to 106% nih.gov
LC-MS/MS Intra- & Inter-day Precision (%CV)Three concentrations< 7.3% hbku.edu.qa
Intra- & Inter-day Accuracy (%)Three concentrations92.1% to 102.3% hbku.edu.qa

Stability and Storage Considerations for Midazolam D6 1.0 Mg/ml in Acetonitrile Solutions

Long-Term Storage Stability of Stock Solutions

A study monitoring the stability of 130 pesticide stock solutions prepared in acetonitrile (B52724) and stored at 4°C revealed that most compounds showed no or very minor degradation over several years. eurl-pesticides.eu The majority of the pesticide standards maintained their purity, with no detectable impurities or decrease in concentration observed in the NMR spectra, even after the recommended maximum storage time had expired. eurl-pesticides.eu This suggests that acetonitrile is a suitable solvent for the long-term storage of many organic compounds when kept under refrigerated conditions. eurl-pesticides.eu

For optimal preservation, stock solutions of deuterated standards, including those for benzodiazepines, are typically stored at -20°C. gla.ac.uk General guidance for storing analytical standards recommends keeping containers tightly closed in a dry, cool, and well-ventilated place, protected from light. oup.com

Table 1: General Long-Term Stability Findings for Analytical Standards in Acetonitrile This table is based on findings from a study on pesticide standards and provides general guidance.

Storage ConditionObservationImplication for Midazolam-d6
4°C in sealed containersMost of the 130 pesticide standards showed no or very minor degradation over several years. eurl-pesticides.euSuggests good stability of Midazolam-d6 in acetonitrile under refrigeration.
-20°CCommon storage temperature for stock solutions of deuterated benzodiazepine (B76468) standards. gla.ac.ukRecommended condition for maximizing the shelf-life of the Midazolam-d6 solution.

Short-Term and Working Solution Stability

Short-term stability refers to the stability of the compound in solution under typical laboratory conditions, such as being left at room temperature on a benchtop or in an autosampler. This is a critical parameter for the preparation of working solutions and during analytical runs.

Studies on the non-deuterated form, Midazolam, show good stability in various solutions for limited periods at room temperature. For instance, extracted samples of Midazolam in a mobile phase containing acetonitrile were found to be stable for at least 12 hours in an autosampler at ambient temperature. chromforum.org Another study found that Midazolam was stable in plasma at room temperature (25°C) for at least 4 hours. nih.gov While these studies were not conducted on a 1.0 mg/mL acetonitrile stock solution, they indicate the relative robustness of the Midazolam molecule under short-term ambient conditions.

When preparing working solutions by diluting the stock, the stability is generally expected to be maintained, provided the diluent is appropriate and the solutions are handled correctly. For many benzodiazepines, working solutions are prepared from stock solutions as needed for analysis. oup.com

Table 2: Short-Term Stability of Midazolam in Different Conditions Note: This data is for the non-deuterated Midazolam and provides an indication of its general stability.

ConditionMatrix/SolventDurationStability FindingReference
Room Temperature (25°C)Plasma4 hoursStable nih.gov
Autosampler (Ambient)Mobile Phase (inc. Acetonitrile)12 hoursStable chromforum.org
Room TemperatureVarious i.v. solutions24 hoursStable thaiscience.infonih.gov

Freeze-Thaw Stability

In many laboratory workflows, stock solutions are stored frozen and thawed for use. Repeated freeze-thaw cycles can potentially lead to the degradation of the analyte. Therefore, assessing the freeze-thaw stability of Midazolam-d6 in acetonitrile is important.

While direct data for Midazolam-d6 in acetonitrile is scarce, studies on other benzodiazepines and their deuterated standards provide relevant information. A study on six 1,4-benzodiazepines in spiked plasma, urine, and saliva found that all analytes were completely stable for up to five freeze-thaw cycles in plasma and urine and up to three cycles in saliva when stored at -20°C. copernicus.org Another study investigating various psychotropic substances, including deuterated benzodiazepine standards, assessed freeze-thaw stability (three cycles from -20°C to 25°C) as part of their validation, with no significant degradation reported for the analytes under these conditions. oup.com These findings suggest that deuterated benzodiazepine standards are generally robust to a limited number of freeze-thaw cycles.

Table 3: Freeze-Thaw Stability of Benzodiazepines This table summarizes findings for various benzodiazepines, indicating general stability trends for this class of compounds.

Compound GroupMatrixNumber of CyclesStorage TemperatureStability OutcomeReference
Six 1,4-BenzodiazepinesPlasma & Urine5-20°CStable copernicus.org
Six 1,4-BenzodiazepinesSaliva3-20°CStable copernicus.org
Various Psychotropic DrugsPlasma3-20°C to 25°CStable
CocaineVitreous Humor3Not specifiedNo degradation observed oup.com

Post-Preparative Extract Stability

Post-preparative stability refers to the stability of the analyte in the final extract that is ready for injection into the analytical instrument. This is crucial as delays between sample preparation and analysis can occur. The solvent for the final extract is often a mixture of organic solvents like acetonitrile and water.

A study on Midazolam and its metabolites in plasma showed that the processed samples were stable in the autosampler for at least 24 hours at room temperature. In another validation study, post-preparative stability for Atorvastatin in an autosampler at 10°C was confirmed. For benzodiazepines, proteins are often precipitated from biological samples using acetonitrile, and the resulting supernatant is then analyzed. oup.com The stability of the analytes in this acetonitrile-rich supernatant is therefore a key consideration. Research indicates that benzodiazepines are generally stable in such extracts for the duration of a typical analytical run.

Table 4: Post-Preparative Stability of Benzodiazepines and Other Analytes This table shows the stability of analytes in the final processed sample ready for analysis.

AnalyteStorage ConditionDurationStability FindingReference
Midazolam & MetabolitesAutosampler (Room Temp)24 hoursStable
AtorvastatinAutosampler (10°C)Not specifiedStable
Processed Samples (General)Autosampler (Ambient)12 hoursStable chromforum.org

Applications of Midazolam D6 in Preclinical and in Vitro Drug Metabolism Research

Cytochrome P450 (CYP) Enzyme Activity Assessment

Midazolam is extensively metabolized by the cytochrome P450 (CYP) 3A subfamily, specifically CYP3A4 and CYP3A5, making it a highly specific probe for assessing the activity of these enzymes. nih.govdoi.org The use of Midazolam-d6 as an internal standard is fundamental to the analytical methods that underpin this assessment, enabling accurate quantification of metabolite formation.

Use as a Probe for CYP3A4/5 Phenotyping in In Vitro Systems (e.g., human liver microsomes)

In vitro systems, particularly human liver microsomes (HLMs), are routinely used to phenotype CYP3A4/5 activity. Phenotyping helps in understanding the wide interindividual variability in drug metabolism. nih.gov Midazolam is a recommended clinical index substrate for such studies. mdpi.com In these assays, HLMs are incubated with Midazolam, and the rate of formation of its primary metabolite, 1'-hydroxymidazolam (B1197787), is measured as a direct indicator of CYP3A4/5 enzymatic activity. nih.govnih.gov To ensure the accuracy of these measurements, Midazolam-d6 is added to the samples prior to analysis. This allows for precise quantification by correcting for any loss of analyte during the sample extraction process and for variations in instrument response. nih.govmedpace.com The contribution of CYP3A5 to Midazolam hydroxylation has been shown to be significant in vitro, accounting for up to 55% of 1'-hydroxylation and 44% of 4-hydroxylation, making it a probe for both enzymes. mdpi.com

Kinetic Characterization of Enzyme-Substrate Interactions (e.g., Michaelis-Menten kinetics)

Understanding the kinetics of the interaction between an enzyme and a substrate is crucial for predicting its metabolic pathway. The metabolism of Midazolam by CYP3A4 generally follows Michaelis-Menten kinetics, a model that describes the relationship between substrate concentration and the rate of an enzyme-catalyzed reaction. researchgate.netresearchgate.net Key parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), are determined by measuring the rate of metabolite formation at various substrate concentrations. nih.govchapman.edu

Studies using recombinant CYP3A4 have shown that the formation of 1'-hydroxymidazolam displays typical Michaelis-Menten kinetics. nih.gov However, the kinetics can vary depending on the in vitro system used. For example, one study found that human-derived microsomes displayed Michaelis-Menten kinetics, while insect-derived microsomes showed substrate inhibition kinetics for the same reaction. researchgate.netnih.gov The precise and accurate quantification required to determine these kinetic parameters is heavily reliant on the use of a stable isotope-labeled internal standard like Midazolam-d6 in the LC-MS/MS analysis.

Table 1: Michaelis-Menten Kinetic Parameters for Midazolam Hydroxylation in Various In Vitro Systems

In Vitro SystemMetaboliteKₘ (μM)Vₘₐₓ (rate)Reference
Wild-Type Mouse Liver Microsomes4-OH Midazolam118 ± 141.8 ± 0.1 nmol/min/mg nih.gov
Wild-Type Mouse Liver Microsomes1'-OH Midazolam21 ± 21.5 ± 0.1 nmol/min/mg nih.gov
Rat Brain Microsomes4-OH Midazolam114.7 ± 25.114.1 ± 1.2 pmol/min/mg chapman.edu
Rat Brain Microsomes1'-OH Midazolam59.4 ± 12.15.8 ± 0.4 pmol/min/mg chapman.edu
Recombinant CYP3A4 (human cells)1'-OH Midazolam13.9 ± 3.41.9 ± 0.2 nmol/min/nmol CYP nih.gov
Recombinant CYP3A4 (insect cells)1'-OH Midazolam3.5 ± 0.61.7 ± 0.1 nmol/min/nmol CYP nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Investigation of Drug-Drug Interaction (DDI) Mechanisms (inhibition, induction) using In Vitro Models

Midazolam is a cornerstone for in vitro DDI studies due to its specific metabolism by CYP3A4, an enzyme responsible for processing a large percentage of clinical drugs. nih.govmdpi.com These studies investigate how a new chemical entity might inhibit or induce CYP3A4, potentially altering the metabolism of co-administered drugs. Inhibition is typically assessed by incubating Midazolam and the test compound with human liver microsomes and measuring the decrease in the formation of 1'-hydroxymidazolam. nih.gov For example, potent inhibitors like ketoconazole (B1673606) have been shown to markedly inhibit Midazolam metabolism in vitro. doi.org Conversely, induction studies assess whether a compound increases the expression of the CYP3A4 enzyme. The accurate measurement of changes in Midazolam metabolite levels, which is essential for calculating inhibition constants (IC₅₀) or induction potential, is facilitated by the use of Midazolam-d6 as an internal standard. mdpi.comthermofisher.com

Analysis of Regioselective Hydroxylation and Metabolite Formation (e.g., 1'-hydroxymidazolam vs. 4-hydroxymidazolam)

CYP3A4 metabolizes Midazolam at two primary positions, resulting in the formation of 1'-hydroxymidazolam and 4-hydroxymidazolam. doi.orgnih.gov 1'-hydroxymidazolam is typically the major metabolite, but the ratio of 1'-OH to 4-OH metabolite formation (regioselectivity) can be influenced by factors such as substrate concentration. nih.gov Studies have demonstrated that at low Midazolam concentrations, the 1'-OH metabolite is overwhelmingly favored, while the proportion of the 4-OH metabolite increases at higher concentrations. nih.gov This phenomenon is attributed to allosteric effects, where the binding of a second Midazolam molecule to the enzyme alters its catalytic activity. nih.gov Both CYP3A4 and CYP3A5 are capable of producing both metabolites. doi.orgmedchemexpress.com The differential quantification of these two structurally similar metabolites in a single analysis requires a robust analytical method, where Midazolam-d6 serves as a reliable internal standard to ensure the accuracy of their respective measurements. researchgate.net

In Vitro Metabolic Stability Studies

Metabolic stability assays are a fundamental component of early drug discovery, used to estimate the intrinsic clearance of a compound. thermofisher.com These studies involve incubating a test compound with an in vitro system, such as liver microsomes or hepatocytes, and monitoring its disappearance over time. thermofisher.commdpi.com Midazolam is frequently used as a positive control in these assays to verify the metabolic competence of the in vitro system. mdpi.com Its known rapid metabolism provides a benchmark against which new compounds can be compared. mdpi.com The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). thermofisher.com Accurate determination of the decreasing concentration of the parent compound is critical, and the use of Midazolam-d6 as an internal standard in the LC-MS/MS analysis ensures the reliability of these measurements. mdpi.com

Table 2: Metabolic Half-Life of Midazolam in Different Liver Microsome Systems

Microsome SourceHalf-Life (t₁/₂) (minutes)Reference
Human Liver Microsomes (HLM)3.73 mdpi.com
Rat Liver Microsomes (RLM)2.35 mdpi.com
Mouse Liver Microsomes (MLM)3.85 mdpi.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Methodological Frameworks for Pharmacokinetic Studies in Animal Models

Before a drug candidate can be tested in humans, its pharmacokinetic (PK) profile must be characterized in animal models. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. Midazolam is used in various animal models, including mice, rats, and dogs, to establish and validate these preclinical frameworks. researchgate.netualberta.canih.govnih.gov Following administration, blood samples are collected over time, and the plasma concentrations of Midazolam and its metabolites are determined. nih.gov This data is used to construct plasma concentration-time curves and calculate key PK parameters such as clearance, volume of distribution, and elimination half-life. researchgate.netnih.gov The bioanalytical methods for quantifying Midazolam in plasma samples invariably employ LC-MS/MS. elsevierpure.comnih.gov In this context, Midazolam-d6 is indispensable as an internal standard. It is added to each plasma sample during the preparation phase to account for analytical variability, thereby ensuring the generation of high-quality, accurate PK data. nih.gov

Table 3: Selected Pharmacokinetic Parameters of Midazolam in Beagle Dogs

StateElimination Half-Life (t₁/₂β) (h)Total Clearance (ml/min/kg)Volume of Distribution (Vd) (L/kg)Reference
Normovolemic1.4 ± 0.220.3 ± 2.12.5 ± 0.2 nih.gov
Hypovolemic2.7 ± 0.411.2 ± 1.32.7 ± 0.2 nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Characterization of Drug Clearance and Exposure in Non-Human Biological Systems

In preclinical research, understanding how a new chemical entity is absorbed, distributed, metabolized, and excreted (ADME) is fundamental. Midazolam is a well-established probe substrate for the cytochrome P450 3A (CYP3A) family of enzymes, which are responsible for the metabolism of a large proportion of clinically used drugs. nih.gov Therefore, its metabolism is extensively studied in various non-human biological systems to predict human pharmacokinetics.

In vitro studies using liver microsomes from preclinical species, such as rats, are instrumental in elucidating the metabolic pathways and intrinsic clearance of Midazolam. nih.govcapes.gov.br In these assays, Midazolam-d6 is indispensable as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, allowing for precise measurement of the parent drug's depletion and the formation of its primary metabolites, 1'-hydroxymidazolam and 4-hydroxymidazolam. researchgate.net

Research in rat liver microsomes has demonstrated that the formation of these metabolites is primarily mediated by CYP3A enzymes. researchgate.net The kinetic parameters of these metabolic reactions, such as the maximal velocity (Vmax) and the Michaelis-Menten constant (Km), can be accurately determined. For instance, in uninduced rat hepatic microsomes, the Vmax for the formation of 4-OH-midazolam and 1'-OH-midazolam has been reported to be significantly lower than in microsomes from rats pretreated with CYP3A inducers like dexamethasone. researchgate.net Such studies are crucial for understanding potential drug-drug interactions.

The following interactive table summarizes key pharmacokinetic parameters of Midazolam in various non-human species, which are foundational for interpreting clearance and exposure data. The precise determination of these parameters in preclinical studies is heavily reliant on robust analytical methods, for which Midazolam-d6 is a key component.

Interactive Table: Pharmacokinetic Parameters of Midazolam in Non-Human Species

SpeciesRoute of AdministrationClearance (CL)Volume of Distribution (Vd)Elimination Half-life (t½)Bioavailability (F)
Rat (Sprague-Dawley)Intravenous67 ± 2 mL/min/kg1.61 ± 0.07 L/kg27 ± 1 minN/A
Rat (Sprague-Dawley)OralN/AN/AN/A45 ± 9% nih.gov
Rat (Food-limited)Intravenous2.03 L/h per kg0.77 L/kg23.1 - 49.5 minN/A
Rat (Food-limited)SubcutaneousN/AN/AN/A39.3% bibliomed.org
Rat (Food-limited)IntraperitonealN/AN/AN/A19.2% bibliomed.org
Rat (Food-limited)OralN/AN/AN/A4.6% bibliomed.org
DonkeyIntravenous1210 mL/kg/h359 mL/kg0.27 hN/A

Preclinical in vivo studies in animal models such as rats and donkeys provide further essential data on drug clearance and exposure. nih.govresearchgate.net In these studies, after administration of Midazolam, blood, plasma, or serum samples are collected over time. The concentration of Midazolam and its metabolites are then quantified using a validated bioanalytical method, where Midazolam-d6 is added to the samples as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

For example, studies in rats have characterized the dose-dependent pharmacokinetics of Midazolam, revealing that at higher doses, saturation of first-pass metabolism can occur, leading to a non-linear increase in systemic exposure. nih.govnih.gov The ability to accurately measure these concentration changes is fundamental to understanding the drug's behavior and potential for toxicity.

Application in Isotopic Labeling for Bioavailability Research (non-human)

A sophisticated application of Midazolam-d6 in preclinical research is its use as an isotopic tracer to determine the absolute bioavailability of Midazolam. This methodology offers significant advantages over traditional crossover study designs. In a typical "co-administration" or "simultaneous administration" study, a non-labeled oral dose of Midazolam is given concurrently with an intravenous dose of the stable isotope-labeled Midazolam-d6.

By using LC-MS/MS, which can differentiate between the unlabeled drug and its deuterated counterpart, the plasma concentration-time profiles for both the orally and intravenously administered drug can be determined from the same set of blood samples. This approach eliminates intra-subject variability that can confound traditional two-period crossover studies and allows for a more accurate determination of absolute bioavailability (F), which is calculated as the ratio of the area under the curve (AUC) of the oral dose to the AUC of the intravenous dose, corrected for dose.

While specific preclinical studies detailing the use of Midazolam-d6 for this exact purpose are not widely published, the principle is a well-established and powerful technique in drug development. For instance, in food-limited rats, the oral bioavailability of Midazolam was found to be markedly low at 4.6%, whereas the subcutaneous bioavailability was significantly higher at 39.3%. bibliomed.org The use of a Midazolam-d6 tracer in such a study would provide a more robust and direct measurement of these bioavailability values.

The following table illustrates the bioavailability of Midazolam via various routes of administration in rats, highlighting the significant impact of the administration route on systemic exposure. The application of isotopic labeling with Midazolam-d6 would be the gold standard for generating such data with high precision.

Interactive Table: Bioavailability of Midazolam in Rats via Different Administration Routes

Administration RouteBioavailability (F)Animal Model
Oral45 ± 9%Sprague-Dawley Rat nih.gov
Oral4.6%Food-limited Rat bibliomed.org
Subcutaneous39.3%Food-limited Rat bibliomed.org
Intraperitoneal19.2%Food-limited Rat bibliomed.org
Intranasal (Dispersion)-Sprague-Dawley Rat
Intranasal (Gel)66.5 ± 4.6%Sprague-Dawley Rat bibliomed.org

Quality Control and Certification of Midazolam D6 Reference Materials

Accreditation Standards for Reference Material Producers (e.g., ISO/IEC 17025, ISO 17034)

To ensure confidence in the quality and competence of those who produce reference materials, international standards have been established. The most relevant for producers of "Midazolam-d6 (1.0 mg/mL in Acetonitrile)" are ISO 17034 and ISO/IEC 17025. aroscientific.comansi.org

ISO 17034: General requirements for the competence of reference material producers This is the primary standard for organizations that produce reference materials. dakks.de Accreditation to ISO 17034 demonstrates that a producer has a robust quality management system and is technically competent to manufacture high-quality, reliable certified reference materials. aroscientific.comexcedr.comnata.com.au It covers all aspects of the production process, including material handling, processing, packaging, stability testing, homogeneity assessment, and the assignment of certified property values. pjlabs.compsu.edu For "Midazolam-d6 (1.0 mg/mL in Acetonitrile)," this means the entire manufacturing process, from the synthesis and purification of Midazolam-d6 to the precise preparation of the final solution in acetonitrile (B52724), is controlled and documented under this standard. excedr.comcerilliant.com

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories This standard is crucial as it pertains to the laboratories that perform the testing and calibration to certify the reference material. ansi.org A producer of Midazolam-d6 CRM will often have its own testing laboratories accredited to ISO/IEC 17025 to perform the analytical work required for certification. riccachemical.comriccachemical.comeuropa.eu This accreditation ensures that the methods used to determine the concentration and purity of the Midazolam-d6 solution are validated, and the results are accurate and reliable. ansi.orgcerilliant.com The standard requires laboratories to demonstrate technical competence, impartiality, and consistent operation. ansi.org Conformance to ISO/IEC 17025 is a prerequisite for generating the valid results that underpin the certificate of a CRM. wikipedia.org

The dual accreditation to both ISO 17034 and ISO/IEC 17025 provides a comprehensive quality assurance framework, giving end-users the highest level of confidence in the certified values of the "Midazolam-d6 (1.0 mg/mL in Acetonitrile)" reference material. cerilliant.comeuropa.eu

Table 1: Key Features of Relevant ISO Accreditations

Standard Primary Focus Key Requirements for Midazolam-d6 CRM Production
ISO 17034 Competence of Reference Material Producers Management of production planning, material processing, homogeneity and stability studies, characterization, data evaluation, and issuance of certificates. dakks.denata.com.aupjlabs.com

| ISO/IEC 17025 | Competence of Testing and Calibration Laboratories | Validation of analytical methods, establishment of measurement uncertainty, ensuring technical competence of staff, and maintaining equipment calibration. ansi.orglinde.com |

Parameters of Certification: Concentration Accuracy, Uncertainty, and Homogeneity

The certificate for a "Midazolam-d6 (1.0 mg/mL in Acetonitrile)" CRM provides a certified value for its concentration, accompanied by a statement of its uncertainty. This certification is based on a thorough evaluation of several key parameters.

Concentration Accuracy: The accuracy of the certified concentration (1.0 mg/mL) is paramount. It is determined using a metrologically valid procedure. oup.com This often involves high-precision weighing of the highly purified Midazolam-d6 neat material and the acetonitrile solvent, using calibrated balances. The purity of the Midazolam-d6 starting material is meticulously assessed and factored into the final concentration calculation to ensure its accuracy. cerilliant.comoup.com

Uncertainty: No measurement is perfect, and the uncertainty statement quantifies the range within which the true value of the concentration is believed to lie. linde.com The combined uncertainty for the Midazolam-d6 CRM is calculated by considering all potential sources of error in the production and certification process. oup.comresearchgate.net This includes uncertainties associated with the purity of the neat material, the weighing process, the calibration of equipment, the stability of the solution, and the homogeneity of the batch. linde.comoup.com The final expanded uncertainty is typically reported at a 95% confidence level. iaea.org

Homogeneity: Homogeneity testing ensures that every vial from a single production batch has the same concentration within the stated uncertainty. psu.eduresearchgate.net To confirm this, a statistically relevant number of units are randomly selected from the batch and analyzed. researchgate.net The data is evaluated to ensure there is no significant difference between units, guaranteeing that any vial a user selects will be representative of the entire batch. psu.edu This is critical because the user will only analyze a small portion of one vial, and that portion must accurately reflect the certified value. researchgate.net

Table 2: Certification Parameters for Midazolam-d6 (1.0 mg/mL in Acetonitrile) CRM

Parameter Description Key Considerations for Midazolam-d6
Concentration Accuracy The closeness of the measured concentration to the true value. Gravimetric preparation using calibrated balances and purity-corrected mass of Midazolam-d6. oup.com
Uncertainty A parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. iaea.org Contributions from material purity, weighing, equipment calibration, homogeneity, and stability are combined. linde.comoup.comresearchgate.net

| Homogeneity | The uniformity of the concentration across all vials within a production batch. psu.edu | Statistical analysis of multiple vials to ensure between-unit variation is not significant. researchgate.net |

Traceability to International Measurement Standards

Metrological traceability is a cornerstone of modern analytical science, ensuring that measurement results can be compared over time and across different locations. sigmaaldrich.com For a "Midazolam-d6 (1.0 mg/mL in Acetonitrile)" CRM, the certified concentration is traceable to the International System of Units (SI). riccachemical.comnist.gov

This traceability is achieved through an unbroken chain of calibrations, linking the final certified value back to fundamental SI units. sigmaaldrich.com In the case of a solution CRM prepared gravimetrically, the key links in this chain are:

Mass: The mass of the Midazolam-d6 and the volume of the acetonitrile (determined by mass) are measured using balances that have been calibrated with weights traceable to the international prototype of the kilogram.

Amount of Substance: The purity of the Midazolam-d6 neat material is determined using analytical methods that are themselves calibrated with primary standards, establishing traceability to the mole. sigmaaldrich.com

By establishing this chain of traceability, the producer ensures that the certified value of 1.0 mg/mL is not just an arbitrary number but is anchored to a globally recognized and stable reference system. riccachemical.comresearchgate.net This is explicitly stated on the certificate of analysis, providing users with the necessary documentation to demonstrate the traceability of their own analytical results. cerilliant.comnist.gov

Role in Ensuring Analytical Reliability and Comparability Across Research Laboratories

The use of a well-characterized and certified "Midazolam-d6 (1.0 mg/mL in Acetonitrile)" reference material is fundamental to achieving reliable and comparable analytical results across different research laboratories. nih.govnih.gov

Ensuring Reliability: In quantitative analysis, such as the determination of midazolam concentrations in plasma samples, Midazolam-d6 serves as an internal standard. The accuracy of the final calculated concentration of the analyte is directly dependent on the accuracy of the concentration of the internal standard added. controllab.com Using a CRM with a certified concentration and a known uncertainty allows laboratories to minimize a significant source of potential error, thereby increasing the reliability and accuracy of their own measurements. controllab.comresearchgate.net

Ensuring Comparability: When different laboratories are involved in a study or are analyzing similar samples, it is essential that their results are comparable. nih.govnih.gov If each laboratory uses its own "in-house" prepared standard, variations in the purity of the starting material, weighing techniques, and solvent measurement can lead to significant discrepancies between labs. By using a CRM from a single, accredited source, all laboratories are calibrating their instruments and methods against the same reference point. nih.gov This harmonization is crucial for clinical trials, proficiency testing schemes, and collaborative research, as it ensures that any observed differences in results are due to true sample variations and not analytical artifacts. nih.govresearchgate.net

In essence, the "Midazolam-d6 (1.0 mg/mL in Acetonitrile)" CRM acts as a common yardstick, enabling different researchers in different locations to produce data that is consistent, reliable, and can be confidently compared. sigmaaldrich.comnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Role in Article
Midazolam-d6 The primary subject of the article; a deuterated certified reference material.
Acetonitrile The solvent in which Midazolam-d6 is dissolved to create the reference solution.

Q & A

Basic: What is the recommended protocol for preparing working standards of Midazolam-d6 in experimental assays?

Methodological Answer:
Working standards should be prepared via serial dilution of the stock solution (1.0 mg/mL in Acetonitrile) using LC-MS grade solvents compatible with the analytical system. For example:

Dilute 100 µL of Midazolam-d6 stock with 900 µL of methanol to create a 0.1 mg/mL intermediate solution.

Further dilute to target concentrations (e.g., 1–100 ng/mL) using a matrix matching the sample (e.g., plasma or buffer). Validate dilution integrity by assessing precision (%RSD <15%) and accuracy (80–120%) across three replicates .

Basic: How should Midazolam-d6 solutions be stored to ensure stability in acetonitrile?

Methodological Answer:
Midazolam-d6 in acetonitrile is typically stored at +4°C to minimize solvent evaporation and degradation. For long-term stability (>6 months), freezing at -20°C in amber glass vials is advised. Monitor stability using LC-MS/MS by comparing peak areas of stored vs. fresh solutions; a >10% deviation indicates degradation. Acetonitrile’s low water content reduces hydrolysis, but light exposure should be avoided to prevent photodegradation .

Advanced: How can LC-MS/MS methods be optimized to resolve Midazolam-d6 from its non-deuterated analog in pharmacokinetic studies?

Methodological Answer:

Chromatography: Use a C18 column (e.g., 2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). A retention time shift of 0.1–0.3 minutes between Midazolam and Midazolam-d6 is typical due to deuterium’s minor hydrophobicity effects .

Mass Spectrometry: Employ MRM transitions with m/z 326.1 → 291.1 (Midazolam) and 332.1 → 297.1 (Midazolam-d6). Adjust declustering potentials to minimize cross-talk.

Validation: Confirm specificity by spiking deuterated and non-deuterated forms into blank matrices (e.g., plasma). Signal suppression/enhancement due to matrix effects should be <20% .

Advanced: What strategies mitigate matrix effects when quantifying Midazolam-d6 in biological samples?

Methodological Answer:

Sample Cleanup: Use protein precipitation with acetonitrile (3:1 v/v) followed by phospholipid removal cartridges.

Internal Standard (IS) Choice: Midazolam-d6 itself serves as an IS for its non-deuterated form, correcting for extraction efficiency. For deuterated analytes, a structural analog (e.g., alpha-hydroxy Midazolam-d4) may reduce variability .

Matrix-Matched Calibration: Prepare calibrators in the same biological matrix as samples to account for ion suppression. Validate with post-column infusion studies .

Advanced: How does deuterium substitution in Midazolam-d6 influence metabolic stability assays?

Methodological Answer:
Deuterium at specific positions (e.g., methyl groups) slows metabolism via the kinetic isotope effect, reducing CYP3A4-mediated hydroxylation. For example:

  • In vitro: Incubate Midazolam-d6 with human liver microsomes (HLM). Compare metabolite (e.g., 1'-hydroxy Midazolam) formation rates to non-deuterated Midazolam using AUC ratios. A 20–30% decrease in metabolite AUC indicates isotopic stabilization .
  • Caveats: Deuterium can alter protein binding or solubility; validate with equilibrium dialysis and solubility assays .

Advanced: How are co-eluting impurities addressed in stability-indicating methods for Midazolam-d6?

Methodological Answer:

Forced Degradation: Stress Midazolam-d6 under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Identify degradation products via high-resolution MS.

Peak Purity Analysis: Use photodiode array (PDA) detectors to confirm spectral homogeneity (purity angle < threshold).

Method Adjustments: Increase column length (e.g., 150 mm → 250 mm) or reduce particle size (5 µm → 2.6 µm) to enhance resolution of impurities like 8-chloro derivatives or desmethyl analogs .

Advanced: What validation parameters are critical for quantifying Midazolam-d6 as an internal standard in bioanalytical assays?

Methodological Answer:

Selectivity: No interference at Midazolam-d6’s retention time in six individual blank matrices.

Carryover: ≤20% of the lower limit of quantification (LLOQ) signal in blank injections post-ULOQ.

Stability: Bench-top (24h), freeze-thaw (3 cycles), and long-term (-20°C, 6 months) stability with ≤15% deviation from nominal concentrations.

Ion Suppression: Assess via post-extraction spikes; signal variation should be <25% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.